1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that belongs to a class of chemicals known for their diverse biological activities. This compound features multiple functional groups, which contribute to its potential pharmacological properties.
This compound is primarily studied within the context of medicinal chemistry, particularly in relation to antidepressants and other therapeutic agents. It is often associated with research on serotonin reuptake inhibitors and related pharmacological profiles.
The compound can be classified as a pyrrolidine derivative, characterized by the presence of a hydroxyl group, a dimethylamino group, and various aromatic substituents. Its structure suggests potential activity in modulating neurotransmitter systems, particularly serotonin pathways.
The synthesis of 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves several synthetic steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular formula for this compound is , and it has a molecular weight of approximately 430.43 g/mol. The structure contains multiple rings and functional groups that are critical for its biological activity.
CN(C)CCCC1(OC(O)c2cc(ccc12)C#N)c3ccc(F)cc3.OC(=O)C(=O)O
InChI=1S/C24H30FN2O4/c1-26(2)15-7-13-25-21(17-11-9-19(27)12-10-17)18(22(29)24(25)30)20(28)16-8-5-4-6-14(16)23(20)31/h4-6,8-12,19,26H,7,13-15H2,1-3H3,(H,28)(H,29)(H2,20)
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one likely involves interactions with specific neurotransmitter receptors or enzymes in the brain. This compound may act as an inhibitor or modulator of serotonin uptake, similar to other antidepressant agents.
Further biochemical studies are required to elucidate the precise pathways and molecular targets involved in its action.
The compound typically appears as a solid at room temperature with specific melting points that vary based on purity levels.
Key chemical properties include:
1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further research in medicinal chemistry and pharmacology.
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3